molecular formula C21H16FN3O4 B3861559 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3-fluorobenzoate

4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3-fluorobenzoate

Cat. No. B3861559
M. Wt: 393.4 g/mol
InChI Key: XQLKRSUGCRSVGL-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3-fluorobenzoate, also known as INH2BMF, is a chemical compound that has been extensively researched for its potential use in the field of medicine. The compound has shown promising results in various scientific studies, and its mechanism of action and physiological effects are still being explored.

Mechanism of Action

The exact mechanism of action of 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3-fluorobenzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are essential for the growth and survival of cancer cells, tuberculosis, and malaria.
Biochemical and Physiological Effects
4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3-fluorobenzoate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tuberculosis and malaria, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3-fluorobenzoate in lab experiments is its ability to inhibit the growth of drug-resistant strains of tuberculosis and malaria. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.

Future Directions

There are many future directions for research on 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3-fluorobenzoate. One area of interest is its potential use in combination with other drugs to enhance its effectiveness against cancer, tuberculosis, and malaria. Another area of interest is the development of novel delivery systems to improve the solubility and stability of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3-fluorobenzoate and its potential side effects.
Conclusion
In conclusion, 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3-fluorobenzoate is a promising chemical compound that has shown potential in the treatment of various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3-fluorobenzoate and its effectiveness in treating diseases.

Scientific Research Applications

4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3-fluorobenzoate has been studied extensively for its potential use in the treatment of various diseases such as cancer, tuberculosis, and malaria. The compound has shown promising results in inhibiting the growth of cancer cells and has been found to be effective against drug-resistant strains of tuberculosis and malaria.

properties

IUPAC Name

[2-methoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O4/c1-28-19-11-14(13-24-25-20(26)15-7-9-23-10-8-15)5-6-18(19)29-21(27)16-3-2-4-17(22)12-16/h2-13H,1H3,(H,25,26)/b24-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLKRSUGCRSVGL-ZMOGYAJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3-fluorobenzoate
Reactant of Route 2
4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3-fluorobenzoate

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